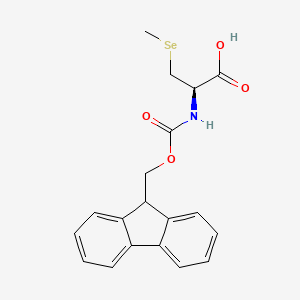
Fmoc-3-(Methylseleno)-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-3-(Methylseleno)-Ala-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of alanine where the methyl group is replaced by a methylseleno group. This compound is used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-(Methylseleno)-Ala-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the methylseleno group. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The methylseleno group can be introduced using methylselenol in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-3-(Methylseleno)-Ala-OH undergoes various chemical reactions including oxidation, reduction, and substitution. The Fmoc group can be removed under basic conditions using piperidine, while the methylseleno group can undergo oxidation to form selenoxide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylseleno group to selenoxide.
Reduction: Sodium borohydride can be used to reduce the selenoxide back to the methylseleno group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Selenoxide
Reduction: Methylseleno group
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Fmoc-3-(Methylseleno)-Ala-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS) and is used to introduce selenium into peptides for various studies .
Biology: In biological research, this compound is used to study the role of selenium in biological systems. It is incorporated into peptides and proteins to investigate their structure and function .
Medicine: Selenium is known for its antioxidant properties and its role in various biological processes .
Industry: In the industrial sector, this compound is used in the production of selenium-containing materials and as a precursor for the synthesis of other selenium compounds .
Mécanisme D'action
The mechanism of action of Fmoc-3-(Methylseleno)-Ala-OH involves its incorporation into peptides and proteins. The methylseleno group can undergo redox reactions, which can affect the structure and function of the peptides and proteins. The Fmoc group serves as a protecting group during synthesis and is removed under basic conditions .
Comparaison Avec Des Composés Similaires
Fmoc-3-(2-naphthyl)-D-alanine: Another Fmoc-protected amino acid with a naphthyl group instead of a methylseleno group.
Fmoc-phenylalanine: An Fmoc-protected amino acid with a phenyl group.
Uniqueness: Fmoc-3-(Methylseleno)-Ala-OH is unique due to the presence of the methylseleno group, which imparts distinct redox properties. This makes it valuable for studying the role of selenium in biological systems and for developing selenium-containing drugs .
Propriétés
Formule moléculaire |
C19H19NO4Se |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C19H19NO4Se/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 |
Clé InChI |
BESNQDBUEAXMQH-KRWDZBQOSA-N |
SMILES isomérique |
C[Se]C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
C[Se]CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
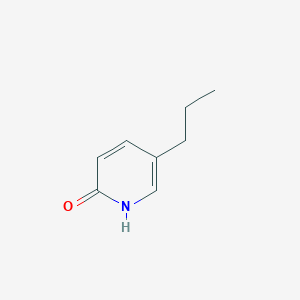

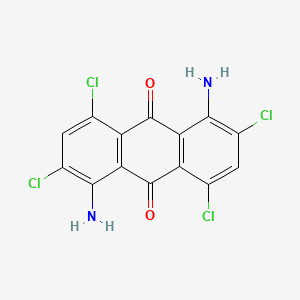
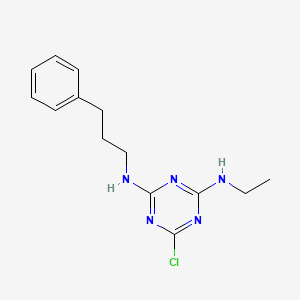
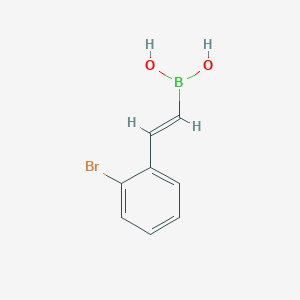
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
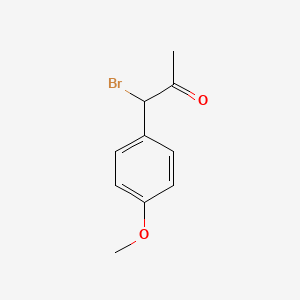
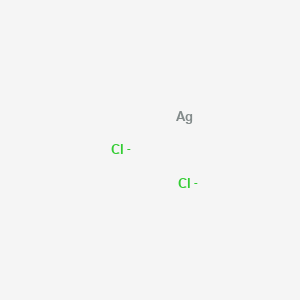


![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)
![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
